Product packaging for 9,9-Dihexyl-9H-fluorene-2-carbaldehyde(Cat. No.:CAS No. 793694-96-9)

9,9-Dihexyl-9H-fluorene-2-carbaldehyde

Cat. No.: B12536537
CAS No.: 793694-96-9
M. Wt: 362.5 g/mol
InChI Key: ILUVPKPCRLBWSK-UHFFFAOYSA-N
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Description

9,9-Dihexyl-9H-fluorene-2-carbaldehyde is a high-value fluorene-based building block designed for advanced materials research. The compound features a planar, conjugated fluorene core that is functionalized with two hexyl chains at the 9-position to enhance solubility and processability, and a formyl group at the 2-position that serves as a versatile handle for further synthetic modification via condensation or nucleophilic addition reactions . Fluorene derivatives are recognized as highly useful for a broad spectrum of applications in organic electronics . This carbaldehyde-functionalized derivative is a critical precursor in the synthesis of a wide range of fluorene-based compounds, including macrocyclic receptors, acyclic structures, and polymers . Its primary research value lies in the fields of organic light-emitting diodes (OLEDs), solar cells, and lasers, where the tunable electronic properties of the fluorene scaffold are exploited . Furthermore, such fluorene derivatives have shown potential to act as artificial receptors for ionic and neutral substrates, analogous to receptors with a benzene or biphenyl core . Researchers also explore related structures for their biological activity, including cytotoxic properties against specialized cell cultures, highlighting the compound's versatility in multidisciplinary research . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H34O B12536537 9,9-Dihexyl-9H-fluorene-2-carbaldehyde CAS No. 793694-96-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

793694-96-9

Molecular Formula

C26H34O

Molecular Weight

362.5 g/mol

IUPAC Name

9,9-dihexylfluorene-2-carbaldehyde

InChI

InChI=1S/C26H34O/c1-3-5-7-11-17-26(18-12-8-6-4-2)24-14-10-9-13-22(24)23-16-15-21(20-27)19-25(23)26/h9-10,13-16,19-20H,3-8,11-12,17-18H2,1-2H3

InChI Key

ILUVPKPCRLBWSK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C=O)CCCCCC

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 9,9 Dihexyl 9h Fluorene 2 Carbaldehyde and Its Derivatives

Synthetic Pathways to 9,9-Dihexyl-9H-fluorene-2-carbaldehyde

The generation of the aldehyde functionality on the 9,9-dihexylfluorene (B1587949) scaffold is a critical step that imparts the necessary reactivity for further molecular engineering. The most common and effective method for this transformation is the Vilsmeier-Haack reaction, a well-established protocol for the formylation of electron-rich aromatic systems.

Key Reaction Sequences for Fluorene (B118485) Aldehyde Generation

The synthesis of this compound typically begins with the preparation of the 9,9-dihexylfluorene core. This is often achieved through the alkylation of fluorene with 1-bromohexane (B126081) in the presence of a strong base. Once the dialkylated fluorene is obtained, the subsequent formylation is carried out.

A common precursor for the introduction of the aldehyde group is 2-bromo-9,9-dihexylfluorene. The synthesis of this precursor involves the alkylation of 2-bromofluorene (B47209) with an excess of 1-bromohexane using a phase transfer catalyst like tetrabutylammonium (B224687) bromide and a strong aqueous base such as sodium hydroxide (B78521). The reaction is typically heated to ensure completion.

The Vilsmeier-Haack reaction is then employed to introduce the formyl group at the 2-position of the 9,9-dihexylfluorene. wikipedia.orgorganic-chemistry.orgcambridge.orgchemistrysteps.comslideshare.net This reaction utilizes a Vilsmeier reagent, which is generated in situ from a substituted formamide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃). wikipedia.orgchemistrysteps.com The electron-rich fluorene ring acts as a nucleophile, attacking the electrophilic Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde. wikipedia.org

An alternative approach involves the formylation of 2,4,7-tris(bromomethyl)-9,9-diethyl-9H-fluorene using N-methylmorpholine N-oxide, which has been shown to be an efficient one-step synthesis for a related tricarbaldehyde derivative. nih.gov This suggests that oxidation of a bromomethyl group can also be a viable route to the aldehyde.

Optimization Strategies for Reaction Conditions and Yields

The efficiency of the Vilsmeier-Haack formylation is highly dependent on the reaction conditions. Key parameters that can be adjusted to optimize the yield and purity of this compound include the stoichiometry of the reagents, reaction temperature, and the choice of solvent.

For the Vilsmeier-Haack reaction, the ratio of phosphorus oxychloride to DMF is a critical factor that can be varied to achieve optimal results. The reaction temperature also plays a significant role; while some formylations proceed at room temperature, others may require heating to drive the reaction to completion. slideshare.netnih.gov The choice of solvent can also influence the reaction outcome, with solvents like dichloromethane (B109758) or chloroform (B151607) sometimes being used to enhance the reaction rate and minimize side products.

Microwave-assisted synthesis has emerged as a technique to accelerate the Vilsmeier-Haack reaction, often leading to significantly reduced reaction times and improved yields. nih.gov For instance, in the synthesis of a 4-formyl pyrazole, microwave heating at 60°C for just 10 minutes in DMF resulted in a higher yield compared to conventional heating for 2 hours. nih.gov

Continuous flow microreactor systems offer another advanced approach for optimizing the Vilsmeier-Haack formylation. This method allows for precise control over reaction parameters such as time, temperature, and molar ratios, leading to improved safety and scalability.

Derivatization and Functionalization Approaches from the Fluorene Carbaldehyde Scaffold

The aldehyde group of this compound serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of more complex and functional molecules. Cross-coupling reactions, in particular, are powerful tools for extending the π-conjugated system, which is crucial for tuning the optoelectronic properties of the resulting materials.

Cross-Coupling Reactions for Extended Conjugation

Palladium-catalyzed cross-coupling reactions are instrumental in the construction of carbon-carbon bonds, allowing for the connection of the fluorene carbaldehyde unit to other aromatic or vinyl groups. The Suzuki-Miyaura and Stille couplings are two of the most widely employed methods for this purpose.

The Suzuki-Miyaura coupling reaction is a highly versatile and widely used method for the formation of C-C bonds. researchgate.netresearchgate.netnih.gov It typically involves the reaction of an organoboron compound, such as a boronic acid or a boronic ester, with an organic halide or triflate in the presence of a palladium catalyst and a base. researchgate.netnih.gov

In the context of derivatizing this compound, a common strategy involves first converting the aldehyde to a more suitable coupling partner, such as a halide. However, the aldehyde group itself can be retained if the coupling reaction is performed on a different position of the fluorene ring, typically a bromo-substituted precursor. For example, 2,7-dibromo-9,9-dihexylfluorene can undergo a double Suzuki-Miyaura coupling with various arylboronic acids to yield 2,7-diaryl-9,9-dihexylfluorene derivatives. researchgate.net The reaction conditions for such couplings often involve a palladium catalyst like palladium(II) acetate, a phosphine (B1218219) ligand, and a base such as potassium hydroxide in an alcohol solvent. researchgate.net

The choice of catalyst, ligand, base, and solvent system is crucial for the success of the Suzuki-Miyaura coupling and often requires optimization depending on the specific substrates. The use of bulky and electron-rich phosphine ligands can enhance the catalytic activity, while the addition of water to the reaction mixture can sometimes be beneficial. nih.gov

Catalyst SystemSubstratesProductYield (%)Reference
Pd(OAc)₂ / SPhos2,7-dibromo-9,9-dihexylfluorene and Phenylboronic acid2,7-diphenyl-9,9-dihexylfluorene>95 researchgate.net
Pd(dppf)Cl₂2-bromofluorene and Arylboronic acid2-arylfluorene70-90 researchgate.net

The Stille coupling reaction provides another powerful method for constructing carbon-carbon bonds by coupling an organotin compound (organostannane) with an organic halide or pseudohalide, catalyzed by a palladium complex. mdpi.com A key advantage of the Stille reaction is the stability and tolerance of organostannanes to a wide range of functional groups. mdpi.com

Similar to the Suzuki-Miyaura coupling, the Stille reaction can be used to introduce new aryl or vinyl substituents onto the fluorene core. Typically, a bromo-substituted fluorene derivative is coupled with an organostannane. The reaction generally proceeds via a catalytic cycle involving oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation with the organostannane, and reductive elimination to form the C-C bond and regenerate the catalyst.

The reaction conditions for Stille couplings can be optimized by the choice of palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), ligands, and the addition of co-catalysts or additives. For instance, the addition of copper(I) iodide can accelerate the reaction rate. mdpi.com

CatalystCoupling PartnersProductYield (%)Reference
Pd(PPh₃)₄Aryl bromide and OrganostannaneBiaryl75-95 mdpi.com
PdCl₂(PPh₃)₂ / CuIVinyl iodide and VinylstannaneDiene80-90 mdpi.com
Sonogashira Coupling Reactions for Ethynyl (B1212043) Linkages

The Sonogashira coupling is a powerful and widely utilized cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, is instrumental in synthesizing ethynyl-linked fluorene derivatives. wikipedia.orgorganic-chemistry.org The process is generally carried out under mild, anaerobic conditions. organic-chemistry.orgyoutube.com

For the synthesis of ethynyl derivatives of 9,9-dihexyl-9H-fluorene, a halogenated precursor is required. The synthesis often starts with the bromination or iodination of the fluorene core at the desired positions, such as the 2- and/or 7-positions. This halogenated fluorene can then be reacted with a terminal alkyne, such as trimethylsilylacetylene, in a Sonogashira reaction. wikipedia.org The trimethylsilyl (B98337) group serves as a protecting group and can be subsequently removed to yield a terminal fluorenylacetylene. wikipedia.org This intermediate can then be used in further coupling reactions to build larger conjugated systems.

Highly soluble and fluorescent oligo(9,9-dihexyl-2,7-fluorene ethynylene)s have been synthesized using a Pd/Cu-catalyzed Sonogashira coupling reaction, demonstrating the efficacy of this method for creating well-defined, conjugated oligomers based on the 9,9-dihexylfluorene unit. researchgate.netnih.gov The introduction of the ethynyl bridge has a notable impact on the photophysical properties of the resulting compounds, often shifting absorption and emission spectra to longer wavelengths. researchgate.net

Table 1: Key Features of Sonogashira Coupling for Fluorene Functionalization

Feature Description Reference
Reaction Type Palladium- and copper-catalyzed cross-coupling. wikipedia.org
Reactants A terminal alkyne and a vinyl or aryl halide (e.g., 2-bromo-9,9-dihexylfluorene). wikipedia.orglibretexts.org
Catalysts Palladium complexes (e.g., Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI). libretexts.org
Conditions Mild conditions, typically room temperature, with an amine base. wikipedia.org

| Application | Synthesis of conjugated polymers and oligomers for materials science. wikipedia.orgresearchgate.net |

Knoevenagel Condensation for Dibenzofulvene Derivative Synthesis

The Knoevenagel condensation is a modification of the aldol (B89426) condensation, involving the reaction between a ketone or aldehyde and a compound with an active methylene (B1212753) group, catalyzed by a weak base. sigmaaldrich.com This reaction is a cornerstone for synthesizing dibenzofulvene (DBF) derivatives from fluorene precursors. mdpi.com Dibenzofulvene, also known as 9-methylene-fluorene, is a polycyclic aromatic hydrocarbon. wikipedia.org

In the context of this compound, the aldehyde group serves as the electrophile. It can react with various active methylene compounds (e.g., malononitrile (B47326), diethyl malonate, or cyanoacetic esters) in the presence of a base like piperidine (B6355638) or potassium tert-butoxide. sigmaaldrich.commdpi.com The reaction proceeds through a nucleophilic addition followed by dehydration, resulting in the formation of a new carbon-carbon double bond conjugated with the fluorene system. sigmaaldrich.com

This condensation transforms the sp³-hybridized carbon at the 9-position of the fluorene into an sp²-hybridized carbon, leading to a more planar molecular structure. mdpi.com This structural modification significantly influences the electronic properties of the molecule, often lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com The synthesis of dibenzofulvene derivatives via Knoevenagel condensation is a straightforward and efficient method for creating novel chromophores with tunable properties. mdpi.comnih.gov

Multicomponent Reactions for Structural Diversity

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure. researchgate.netfrontiersin.org These reactions are highly efficient and atom-economical, allowing for the rapid generation of complex molecules and structural diversity from simple precursors. researchgate.net Fluorene-based aldehydes, such as this compound, are valuable substrates for various MCRs.

For instance, the aldehyde functionality can participate in well-known MCRs like the Passerini and Ugi reactions, which are based on isocyanide chemistry. rug.nl These reactions allow for the incorporation of the fluorene moiety into diverse peptide-like scaffolds or complex esters and amides. Fluorene and its derivatives are considered privileged structures in materials science and drug discovery, and MCRs provide a powerful tool to access novel derivatives. researchgate.netrug.nl

A notable example is the four-component condensation reaction to produce highly functionalized nicotinonitriles, which can involve a fluorene-based ketone (structurally related to the aldehyde), various aromatic aldehydes, a source of cyanide, and an ammonium (B1175870) salt. researchgate.net This demonstrates the potential of using the fluorene carbonyl group as a key building block in the combinatorial synthesis of complex heterocyclic systems. The ability to perform these reactions in a single step, often with high yields, makes MCRs a prime strategy for creating libraries of novel fluorene-based functional materials. frontiersin.org

Click Chemistry Approaches for Advanced Functionalization

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups and reaction conditions. rsc.orgrsc.org The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole ring. rsc.orgresearchgate.net This methodology is exceptionally well-suited for the advanced functionalization of fluorene derivatives.

To utilize click chemistry, the this compound molecule must first be modified to contain either an azide (B81097) or a terminal alkyne group.

Introduction of an Alkyne: A terminal alkyne can be installed on the fluorene ring (e.g., at the 7-position) via a Sonogashira coupling reaction with a protected alkyne like trimethylsilylacetylene, followed by deprotection. wikipedia.org

Introduction of an Azide: The aldehyde group can be reduced to an alcohol, which is then converted into a good leaving group (e.g., a tosylate or halide). Subsequent nucleophilic substitution with sodium azide yields the corresponding fluorenyl azide.

Once the azide- or alkyne-functionalized fluorene derivative is synthesized, it can be "clicked" with a wide array of molecules possessing the complementary functional group. This post-polymerization or post-synthesis modification strategy allows for the attachment of various moieties, including polymers, biomolecules, or other chromophores, without affecting the core fluorene structure. nih.govacs.org This approach has been used to create functionalized polyfluorene-based polymers for applications in materials science. nih.gov

Strategic Introduction of Electron-Donating and Electron-Accepting Substituents

The electronic properties of fluorene derivatives can be precisely tuned by strategically introducing electron-donating (D) and electron-accepting (A) groups onto the fluorene core. researchgate.net The this compound molecule itself possesses a donor-acceptor (D-A) character, with the electron-rich dihexylfluorene unit acting as the donor and the carbaldehyde group serving as the acceptor. researchgate.net This inherent D-A structure can be further enhanced or modified.

Enhancing Donor Strength: Electron-donating groups, such as amino (-NH₂), alkoxy (-OR), or carbazole (B46965) moieties, can be introduced at other positions of the fluorene ring (e.g., the 7-position) to increase the electron-donating capacity of the core. researchgate.net This generally leads to a destabilization of the HOMO level and can result in red-shifted absorption and emission spectra.

Enhancing Acceptor Strength: Stronger electron-accepting groups, such as cyano (-CN), nitro (-NO₂), sulfonyl (-SO₂R), or benzothiadiazole units, can be introduced to augment the electron-withdrawing nature of the molecule. researchgate.netresearchgate.net These groups stabilize the LUMO level, which can be used to fine-tune the bandgap of the material. For example, the synthesis of fluorene derivatives bearing dicyanomethylene or nitro groups has been extensively studied to create potent electron acceptors. researchgate.net

By carefully selecting and positioning these substituents, a wide range of "push-pull" systems can be designed. The Knoevenagel condensation itself can be used to attach various N-donor substituents at the 9-position, significantly altering the electronic properties. mdpi.com This strategic functionalization is crucial for developing materials with specific charge-transport properties and for controlling the color of emission in applications like organic light-emitting diodes (OLEDs).

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
2-bromo-9,9-dihexylfluorene
2-iodofluorene
2,7-dibromofluorene
2,7-diiodofluorene
9-isocyano-9H-fluorene
1-(9H-fluoren-2-yl)ethanone
Trimethylsilylacetylene
Diethyl malonate
Malononitrile
Cyanoacetic esters
Benzothiadiazole
Benzotriazole
Dibenzofulvene
9-methylene-fluorene

Fabrication of Advanced Materials Utilizing 9,9 Dihexyl 9h Fluorene 2 Carbaldehyde and Its Derivatives

Monomer Design and Polymerization for Conjugated Polyfluorenes

Conjugated polyfluorenes (PFs) are widely studied for their exceptional optoelectronic properties, including high photoluminescence quantum yields and excellent charge carrier mobility. mdpi.com The strategic design of monomers derived from 9,9-Dihexyl-9H-fluorene-2-carbaldehyde is fundamental to creating polymers with tailored characteristics for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The aldehyde group of this compound is the key to its utility in monomer design. It allows for the attachment of various functional units through well-established chemical reactions, enabling precise control over the electronic and physical properties of the resulting polymers.

A primary strategy involves converting the aldehyde into other reactive groups suitable for polymerization. For instance, the aldehyde can be transformed into functional groups required for cross-coupling reactions. A prominent example is its use in synthesizing monomers for Suzuki polycondensation, a powerful method for forming carbon-carbon bonds. rsc.orgtandfonline.com This often involves converting the aldehyde to a boronic acid or boronic ester, or to a halide (bromo or iodo) group, creating the respective "A" or "B" type monomers for an AA/BB step-growth polymerization. ossila.comboronmolecular.com

Furthermore, the aldehyde group facilitates the creation of donor-acceptor (D-A) type structures. Through reactions like Knoevenagel condensation, the fluorene (B118485) donor unit can be linked to various electron-accepting moieties. nih.gov This approach modulates the frontier molecular orbital (HOMO-LUMO) energy levels, effectively tuning the polymer's band gap, absorption spectrum, and emission color. nih.govresearchgate.net For example, condensing the fluorene carbaldehyde with active methylene (B1212753) compounds like malononitrile (B47326) derivatives introduces strong acceptor groups, leading to materials with significant intramolecular charge transfer characteristics. nih.gov

Homopolymerization involves linking identical monomer units to form a polymer. For fluorene-based monomers, achieving controlled polymerization is crucial for obtaining well-defined materials with predictable molecular weights and low dispersity (Đ or PDI), which are essential for high-performance electronic devices. scholaris.ca

While traditional Suzuki polycondensation is a step-growth process that typically yields polymers with broader molecular weight distributions, catalyst-transfer polycondensation (CTP) methods have emerged as a powerful tool for the controlled, chain-growth synthesis of conjugated polymers. rsc.orgscholaris.ca Suzuki-Miyaura catalyst-transfer polycondensation (SCTP) has been successfully applied to fluorene-based monomers. rsc.org This technique allows for the synthesis of polyfluorenes with living polymerization characteristics, enabling precise control over the polymer chain length and the incorporation of specific end-groups. rsc.org For instance, SCTP of a triolborate-type fluorene monomer has been shown to proceed rapidly and in a controlled manner, yielding poly[2,7-(9,9-dihexylfluorene)]s with predictable molecular weights. rsc.org

Another approach is mechanochemical polymerization, where mechanical force in a ball mill is used to drive the reaction. This solvent-free method has been employed for Suzuki polymerization to synthesize polyfluorenes, offering a facile and more sustainable route that can circumvent monomer solubility issues. tandfonline.com

Copolymerization, the polymerization of two or more different monomers, is a versatile strategy for fine-tuning the properties of polyfluorenes. By incorporating different functional units along the polymer backbone, researchers can manipulate the material's electronic, optical, and morphological characteristics.

Statistical Copolymerization: In this approach, different monomers are randomly incorporated into the polymer chain. This is widely used to balance charge transport properties or to tune the emission color. For example, 9,9-dialkylfluorene units can be copolymerized with electron-accepting units like benzothiadiazole (BT) to create polymers such as PFBT. tandfonline.com The incorporation of the BT unit leads to a significant red-shift in the polymer's emission, moving it from blue to green or red, which is desirable for full-color displays. Similarly, copolymerization with triphenylamine (B166846) units can enhance hole-transporting properties. researchgate.net Suzuki and Stille coupling reactions are common methods for synthesizing these copolymers. nih.govrsc.org

Block Copolymerization: This technique creates polymers with long, continuous segments ("blocks") of different monomer types. Controlled polymerization methods like SCTP are particularly well-suited for creating well-defined block copolymers. rsc.org This architecture is highly valuable for controlling the nanoscale morphology in thin films. For instance, combining a conjugated polyfluorene block with a non-conjugated, flexible block can induce microphase separation, leading to the formation of ordered nanostructures beneficial for applications in bulk heterojunction solar cells and advanced sensors. The synthesis of polyfluorene-containing block and graft copolymers has been demonstrated using SCTP from various macroinitiators. rsc.org

Interactive Table: Properties of Polyfluorenes from Different Polymerization Strategies

This table summarizes the properties of various polyfluorenes and their copolymers synthesized using the techniques described.

Polymer NameComonomer(s)Polymerization MethodMolecular Weight (Mn / g·mol⁻¹)Dispersity (PDI/Đ)Emission Max (nm)Reference
PF3B 9,9-dihexylfluorene (B1587949), 9,9-bis(3-bromopropyl)fluoreneSuzuki Coupling--- researchgate.net
PFN 9,9-dioctylfluorene, 9,9-bis(3'-(N,N-dimethylamino)propyl)fluoreneMechanochemical Suzuki10,200-- tandfonline.com
Polymer 34a 9,9-didecylfluorene, ThiopheneStille Coupling8,0002~517 rsc.org
Polymer 34b 9,9-didecylfluorene, BithiopheneStille Coupling8,0002~517 rsc.org
Polymer 34c 9,9-didecylfluorene, EDOTStille Coupling8,0002~517 rsc.org
FFCNx/PFCNx 9,9-dioctylfluorene, Dicyanostilbene/DicyanophenanthreneSuzuki-Miyaura Coupling--Tunable mdpi.com

Small Molecule Organic Semiconductors Incorporating this compound Derivatives

Beyond polymers, derivatives of this compound are integral to the design of small molecule organic semiconductors. These discrete molecules offer advantages of high purity, well-defined molecular weight, and batch-to-batch reproducibility. The fluorene core provides thermal stability and good charge transport capabilities, while the aldehyde group allows for the synthesis of complex architectures. researchgate.net

A common design is the donor-acceptor (D-A) or donor-π-acceptor (D-π-A) architecture. In these molecules, the electron-rich fluorene acts as the donor, and it is connected via a π-conjugated bridge to an electron-accepting group. The aldehyde group on the fluorene precursor is a perfect starting point for building these structures. For example, 5,5'-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(thiophene-2-carbaldehyde) is a D-A type molecule where the fluorene core acts as a donor and the terminal aldehyde groups function as acceptors, resulting in a material with promising blue light-emitting properties. researchgate.net

Similarly, the aldehyde can be used in condensation reactions to synthesize larger, more complex molecules. For instance, reacting fluorene carbaldehyde derivatives with compounds like 2-amino-4,6-dimethylpyridine (B145770) leads to imine-functionalized fluorenes, which can then be reduced to form stable aminomethyl derivatives. nih.gov These molecules have been investigated as fluorescent chemosensors. Other derivatives, such as those incorporating triphenylamine, have been synthesized for use as hole-transporting layers or as interlayers in semiconductor devices. researchgate.net Fluorenone-based molecules, which can be synthesized by oxidizing the C9 position, are also explored as electron-transporting materials. rsc.org

Supramolecular Assembly and Self-Organization Principles in Fluorene-Based Systems

The ability of fluorene-based molecules and polymers to self-organize into well-defined nanostructures is critical for optimizing device performance. This self-assembly is governed by non-covalent interactions such as π-π stacking between the aromatic fluorene cores, van der Waals forces between the alkyl side chains, and hydrogen bonding if appropriate functional groups are present.

In the solid state or in thin films, polyfluorenes can adopt various ordered phases, including liquid crystalline phases. The arrangement of polymer chains significantly impacts charge transport, with more ordered domains facilitating higher charge carrier mobility. However, strong intermolecular interactions can sometimes lead to the formation of aggregate states that emit at longer, undesirable wavelengths (e.g., the "green emission" in blue-emitting polyfluorenes). researchgate.net The bulky hexyl groups at the C9 position help to control the inter-chain spacing, mitigating excessive aggregation while still permitting favorable π-π stacking. researchgate.net

The principles of self-assembly are also harnessed in small molecule systems. For example, fluorenone-based polycatenar molecules have been shown to self-assemble at a solid-liquid interface into different nanostructures, such as parallelogram and wave-like patterns, depending on the solution concentration. acs.org This behavior is driven by a combination of intermolecular hydrogen bonds and the packing of side chains. acs.org In other complex systems, fluorene units have been incorporated as π-spacers into bisimidazolylporphyrins. These molecules can then self-organize through metal-ligand coordination to form large, linear polymeric arrays with significant two-photon absorption properties. nih.govnih.gov

Development of Hybrid Organic-Inorganic Composites

Hybrid organic-inorganic composites combine the advantageous properties of both material classes: the processability and tunable electronic properties of organic semiconductors with the stability and unique functionalities of inorganic materials. Derivatives of this compound are used to create the organic component of these composites.

A key strategy for creating these hybrids is to functionalize the fluorene molecule with anchoring groups that can bind to the surface of an inorganic material. For example, fluorene derivatives have been synthesized with phosphonic acid groups. rsc.org These groups can form strong bonds with the surfaces of metal oxides like titanium dioxide (TiO₂) or indium tin oxide (ITO), creating a self-assembled monolayer (SAM). rsc.org Such SAMs can function as efficient electron-transporting layers in perovskite solar cells. rsc.org

Fluorene-based materials have also been used as an organic interlayer in more traditional inorganic semiconductor devices. For instance, a thin film of 4,4′-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(N,N-diphenylaniline) has been coated onto an n-type silicon (n-Si) substrate before depositing a gold (Au) contact. researchgate.net This organic layer modifies the interface between the metal and the silicon, resulting in a Schottky diode with a significantly higher barrier height compared to the direct Au/n-Si contact. researchgate.net This demonstrates the potential of fluorene derivatives to improve the performance of conventional inorganic electronic devices.

Structure Performance Relationships in Optoelectronic Applications

Influence of 9,9-Dihexyl Substitution on Molecular Conformation and Intermolecular Interactions

The substitution at the C9 position of the fluorene (B118485) core is a critical strategy for tuning the material's properties. The introduction of two hexyl chains imparts several key characteristics:

Steric Hindrance and Suppression of π–π Stacking: The bulky nature of the dihexyl groups creates significant steric hindrance. This prevents the planar fluorene backbones of adjacent molecules from engaging in strong π–π stacking interactions in the solid state. This is crucial for mitigating aggregation-caused quenching (ACQ), a phenomenon where close molecular packing leads to the formation of non-emissive excimers and a loss of fluorescence efficiency.

Enhanced Solubility and Processability: The long, nonpolar alkyl chains significantly improve the solubility of the fluorene derivative in common organic solvents. This is a vital feature for the fabrication of large-area, uniform thin films via solution-based techniques like spin coating and inkjet printing, which are essential for manufacturing optoelectronic devices.

Morphological Stability: The presence of aryl groups or long alkyl chains at the C9 position has been shown to be highly beneficial to the thermal and morphological stability of fluorene-based materials. researchgate.net This stability is critical for the long-term operational lifetime of devices.

Impact of Aldehyde and Derived Functional Groups on Electronic Structure and Charge Transfer Characteristics

The placement of an aldehyde (-CHO) group at the C2 position fundamentally alters the electronic landscape of the fluorene molecule, creating a donor-π-acceptor (D-π-A) architecture.

Electron-Withdrawing Nature: The aldehyde group is moderately electron-withdrawing. This introduces electronic asymmetry into the molecule, with the fluorene core acting as the electron donor and the aldehyde as the acceptor. This D-A structure is highly desirable for optoelectronic applications. The introduction of electron-accepting groups can lead to a decrease in the lowest unoccupied molecular orbital (LUMO) energy level. mdpi.com

Intramolecular Charge Transfer (ICT): The D-A arrangement facilitates intramolecular charge transfer upon photoexcitation. An electron moves from the highest occupied molecular orbital (HOMO), primarily located on the fluorene core, to the LUMO, which has significant contribution from the aldehyde group. This ICT character can lead to large Stokes shifts and emission in the longer wavelength region of the spectrum. Materials with D-A structures are central to achieving desirable semiconductor properties for electrical and optical applications. researchgate.net

Modulation of Energy Levels: The aldehyde group helps to tune the HOMO and LUMO energy levels, which is critical for matching the energy levels of other materials in a multilayer device (e.g., hole and electron transport layers in an OLED). This ensures efficient charge injection and transport, leading to improved device performance. Theoretical studies on similar fluorene derivatives show that substituents significantly influence HOMO-LUMO gaps. mdpi.comresearchgate.net

Intermolecular Interactions: The oxygen atom of the aldehyde group can participate in intermolecular interactions, such as C-H···O hydrogen bonds. nih.gov These interactions can influence crystal packing and the supramolecular arrangement in the solid state, which in turn affects the material's bulk properties. nih.govmdpi.com

Below is a table summarizing the typical effects of functional groups on the electronic properties of fluorene derivatives, based on general findings in the literature.

Functional Group PositionType of GroupTypical Effect on HOMOTypical Effect on LUMOResulting Property
C2 Electron-Accepting (e.g., -CHO) Minor loweringSignificant lowering Enhanced electron injection/transport, Red-shifted emission
C2/C7 **Electron-Donating (e.g., -NR₂) **Significant raising Minor raisingEnhanced hole injection/transport, Blue-shifted emission
C9 Alkyl (e.g., -C₆H₁₃) Minor raising (inductive)Minor raising (inductive)Improved solubility, Steric hindrance, Morphological control

This table presents generalized trends for fluorene derivatives.

Engineering of Conjugation Pathways and its Effect on Optoelectronic Behavior

The π-conjugated system of fluorene is the pathway for electron delocalization, which governs its optical and electronic properties. The positioning of substituents directs this conjugation.

Linear Conjugation Path: Attaching the aldehyde group at the C2 position creates a linear and extended conjugation pathway along the long axis of the fluorene molecule. This effective conjugation allows for efficient charge delocalization, which is often more effective than non-linear or "bent" substitution patterns (e.g., at C4).

Effective Conjugation Length: The extent of π-electron delocalization is referred to as the effective conjugation length. In polymers, a longer effective conjugation length generally leads to a red-shift in absorption and emission spectra. mdpi.com While 9,9-Dihexyl-9H-fluorene-2-carbaldehyde is a small molecule, its linear structure is a desirable feature for incorporation into polymers, as it helps maintain a long effective conjugation length along the polymer backbone, which is crucial for high charge carrier mobility.

Impact on Optical Properties: The engineered conjugation pathway directly impacts the energy of the π-π* transitions. A more extended and effective conjugation lowers the energy gap, resulting in absorption and emission at longer wavelengths. For instance, a novel D-A molecule based on a central fluorene unit and aldehyde termini showed red-shifted absorption and fluorescence spectra when going from solution to the solid state. researchgate.net

Mechanisms of Aggregation-Induced Emission and Aggregation-Caused Quenching in Fluorene-Based Materials

The emission behavior of luminophores in the solid state is critical for applications like OLEDs. Fluorene derivatives can exhibit either Aggregation-Caused Quenching (ACQ) or the more desirable Aggregation-Induced Emission (AIE).

Aggregation-Caused Quenching (ACQ): ACQ is a common phenomenon where fluorescent molecules become less emissive upon aggregation. walisongo.ac.id This is often caused by the formation of strong π–π stacking interactions, which lead to the creation of non-radiative excimer states. nih.gov In essence, the excited state energy is dissipated as heat rather than light.

Aggregation-Induced Emission (AIE): AIE is a photophysical effect where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. wikipedia.org The primary mechanism for AIE is the restriction of intramolecular motions (RIM). nih.gov In solution, excited molecules can lose energy through non-radiative pathways like intramolecular rotations or vibrations. In an aggregate, these motions are physically restricted by neighboring molecules, which blocks the non-radiative decay channels and forces the excited state to decay radiatively, thus "turning on" the fluorescence. nih.govwikipedia.org

For this compound, the bulky dihexyl groups at the C9 position are key to preventing the severe π–π stacking that causes ACQ. By keeping the fluorene cores separated, they promote a disordered packing that can lead to AIE or at least mitigate ACQ, preserving high solid-state emission efficiency.

Correlation of Polymer Regioregularity and Thin Film Morphology with Device Performance

When monomer units like this compound are polymerized, the resulting polymer's performance in a device is highly dependent on its higher-order structure.

Regioregularity: This refers to the consistency and orientation of monomer units within the polymer chain. High regioregularity leads to more ordered chain packing and improved interchain electronic coupling, which is crucial for efficient charge transport.

Thin Film Morphology: This describes the arrangement of polymer chains in the solid film, including the size, shape, and connectivity of crystalline and amorphous domains. The method of film fabrication (e.g., spin coating, dip coating) and post-deposition treatments (e.g., annealing) significantly influence the final morphology. preprints.orgkaust.edu.sa

Impact on Device Performance: A well-ordered morphology with good connectivity between crystalline domains generally leads to higher charge carrier mobility, which is essential for efficient OFETs and OLEDs. researchgate.net However, excessive crystallinity can sometimes lead to large grain boundaries that trap charges. Therefore, an optimal morphology often consists of small, interconnected crystalline domains embedded in an amorphous matrix. Studies on poly(3-hexylthiophene), a well-researched conjugated polymer, have shown a strong correlation between molecular weight, film morphology, and field-effect mobility. kaust.edu.saresearchgate.net Similar principles apply to polyfluorene derivatives, where controlling the thin-film morphology is key to optimizing device efficiency and lifetime. researchgate.netmdpi.com The dihexyl side chains of the fluorene unit play a critical role in governing this self-assembly and final film structure.

Advanced Spectroscopic and Electrochemical Characterization of Fluorene Based Materials

Analysis of Electronic Transitions and Absorption Spectra in Conjugated Systems

The electronic absorption spectra of conjugated fluorene (B118485) systems are dominated by intense absorption bands in the UV-visible region, which arise primarily from π → π* transitions within the aromatic backbone. In donor-acceptor type molecules like 9,9-Dihexyl-9H-fluorene-2-carbaldehyde, the electronic structure is further modulated by intramolecular charge transfer (ICT) from the electron-rich fluorene donor to the electron-accepting aldehyde group.

This ICT character can lead to the appearance of new, lower-energy absorption bands. While specific data for this compound is not extensively detailed, analysis of closely related fluorene-aldehyde derivatives provides significant insight. For instance, studies on similar D-A fluorene molecules show characteristic absorption peaks that are sensitive to solvent polarity, a hallmark of ICT transitions. nih.govresearchgate.net The absorption spectrum of a related compound, 5,5'-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(thiophene-2-carbaldehyde), which features aldehyde acceptor groups, exhibits a significant redshift in its absorption and fluorescence spectra when moving from solution to the solid state, indicating strong intermolecular interactions. researchgate.net The primary electronic transitions in these systems are characterized as high-energy π → π* transitions and lower-energy bands with significant D-A charge transfer character. nih.gov

Table 1: Representative Electronic Absorption Data for a Related Fluorene-Aldehyde Compound Data is for 5,5'-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(thiophene-2-carbaldehyde) as a representative example.

SolventAbsorption Max (λ_max)
Dichloromethane (B109758)412 nm
Solid Film425 nm

Elucidation of Redox Properties and Frontier Orbital Energy Levels through Electrochemistry

Cyclic voltammetry (CV) is a powerful technique used to investigate the redox behavior of electroactive materials and to estimate the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For conjugated polymers and molecules, the onset oxidation potential (E_ox) and reduction potential (E_red) are used to calculate these frontier orbital energies. The HOMO level is indicative of the electron-donating capability, while the LUMO level relates to the electron-accepting ability of the material.

Research on polymers incorporating the 9,9-dihexyl-9H-fluorene unit demonstrates the electrochemical characteristics of this building block. researchgate.net The fluorene moiety typically imparts good hole-transporting properties, which is reflected in relatively low oxidation potentials. researchgate.net For example, polymers synthesized with 9,9-dihexyl-9H-fluorene exhibit low oxidation potentials, indicating a high-lying HOMO level suitable for efficient hole injection in electronic devices. researchgate.net The alkyl chains at the C9 position, such as the dihexyl groups, improve the solubility and processability of these materials, which is essential for forming uniform films for electrochemical analysis. researchgate.net The HOMO and LUMO levels can be estimated from the onset potentials using empirical formulas relative to a reference standard (e.g., Fc/Fc⁺).

Table 2: Representative Electrochemical Data for Polymers Containing the 9,9-Dialkyl-Fluorene Unit Values are for illustrative purposes to show the typical electrochemical behavior of the fluorene core.

Polymer SystemOnset Oxidation Potential (V vs. Ag/AgCl)Calculated HOMO (eV)Calculated Optical Band Gap (eV)
P1 (contains 9,9-dihexyl-fluorene)N/AN/A1.55
P(EDOT-F-EDOT) (contains 9,9-dioctyl-fluorene)0.71 V-5.11 eV1.70 eV

Note: The exact HOMO/LUMO values are influenced by the entire polymer structure, but the fluorene unit is a primary contributor to the redox properties. researchgate.netresearchgate.net

Morphological and Structural Characterization of Thin Films for Device Integration

The performance of organic electronic devices is critically dependent on the morphology and molecular packing of the active material in the solid state. The 9,9-dihexyl groups in this compound play a crucial role in controlling these properties. These flexible alkyl chains enhance the solubility of the molecule in common organic solvents, enabling the use of solution-based processing techniques like spin-coating to fabricate uniform thin films.

Techniques such as Atomic Force Microscopy (AFM) and X-ray Diffraction (XRD) are employed to characterize these films. AFM provides topographical information, revealing the surface roughness and phase separation in blended films. XRD is used to investigate the degree of crystallinity and the nature of molecular packing. For fluorene-based materials, the presence of long alkyl side chains can influence the formation of ordered domains, which in turn affects charge carrier mobility. While amorphous films are common, some fluorene derivatives can form liquid crystalline phases, which can promote more ordered packing and improve device performance. The ability to control film morphology by altering side chain length is a well-established strategy in designing fluorene-based materials for efficient device integration. researchgate.net

Investigation of Luminescent Properties and Quantum Efficiencies

Fluorene derivatives are renowned for their strong luminescence, typically in the blue region of the spectrum, and high photoluminescence quantum yields (PLQY). researchgate.net The rigid, planar structure of the fluorene core minimizes non-radiative decay pathways, leading to efficient light emission. The introduction of a carbaldehyde group can shift the emission wavelength due to the intramolecular charge transfer character of the excited state.

Studies on analogous donor-acceptor fluorene molecules demonstrate that they are promising light-emitting materials. researchgate.net For example, 5,5'-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(thiophene-2-carbaldehyde) exhibits strong blue light emission. The PLQY is a critical parameter that quantifies the efficiency of the conversion of absorbed photons into emitted photons. Fluorene-based materials have been reported to exhibit excellent quantum yields, sometimes approaching 100% in solution. researchgate.net The measurement of PLQY is often performed using an integrating sphere to capture all emitted light, ensuring an absolute and accurate value. bjraylight.com The combination of high quantum efficiency and tunable emission colors makes compounds like this compound highly promising for OLED applications.

Table 3: Representative Photophysical Properties of a Related Fluorene-Aldehyde Compound Data is for 5,5'-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(thiophene-2-carbaldehyde) as a representative example.

PropertyValue (in Dichloromethane)Value (in Solid Film)
Absorption Max (λ_max)412 nm425 nm
Emission Max (λ_em)468 nm485 nm
Emitted ColorBlueGreen-Blue

Computational and Theoretical Investigations of Fluorene Based Optoelectronic Systems

Density Functional Theory (DFT) for Ground State Electronic Structure and Molecular Geometries

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and geometry of molecules in their ground state. For fluorene (B118485) derivatives, DFT calculations are essential for predicting molecular geometries, such as bond lengths, bond angles, and the planarity of the conjugated system, which are critical factors influencing their electronic properties.

Research on fluorene-based compounds confirms that the fluorene skeleton is nearly planar, a feature that facilitates π-electron delocalization. nih.gov The introduction of bulky substituents at the C9 position, such as the hexyl groups in 9,9-Dihexyl-9H-fluorene-2-carbaldehyde, is a well-established strategy to improve solubility and maintain the optical properties in the solid state by sterically hindering close packing of the aromatic backbones.

A key output of DFT calculations is the energy of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO level is related to the ionization potential and represents the ability to donate an electron, while the LUMO level is related to the electron affinity and indicates the ability to accept an electron. The energy difference between HOMO and LUMO, the HOMO-LUMO gap, provides an estimate of the molecule's excitation energy and influences its color and photostability.

DFT studies on various fluorene derivatives show that functionalization significantly impacts these energy levels. For instance, adding electron-donating groups tends to raise the HOMO level, while electron-withdrawing groups lower the LUMO level. The carbaldehyde group on this compound acts as an electron-withdrawing group, which can be used to tune the electronic properties of resulting polymers or molecules.

Table 1: Representative Calculated Frontier Orbital Energies for Fluorene Derivatives

Compound/System HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV) Computational Method
Fluorene -5.89 -1.97 3.92 DFT/B3LYP
2,7-diacetyl-9-((dimethylamino)methylene)-9H-fluorene (DMMF) -5.79 -2.85 2.94 DFT/B3LYP/6-311G(d,p) nih.gov
Nitro-modified DDF Derivative -5.61 -2.93 2.68 DFT/B3LYP/6-311+G(d,p)

This table is illustrative and compiles data from different studies on various fluorene derivatives to show representative values. DDF refers to 2,7-di-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Optical Spectra

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the workhorse for studying molecular excited states. This method is used to calculate the energies of electronic transitions, which correspond to the absorption of light. By calculating these transition energies and their corresponding oscillator strengths (a measure of the transition probability), one can simulate the UV-Visible absorption spectrum of a molecule.

For fluorene-based materials, TD-DFT is crucial for predicting and interpreting their optical properties. It allows scientists to understand how chemical modifications, such as the introduction of the carbaldehyde group in this compound, will affect the color and efficiency of light absorption and emission.

For example, a TD-DFT study on 2,7-diacetyl-9-((dimethylamino)methylene)-9H-fluorene (DMMF), a related fluorene derivative, demonstrated good agreement between the theoretically calculated absorption maxima and the experimental data. nih.gov Such studies confirm that the electronic transitions are typically of a π-π* character, localized on the conjugated fluorene system. The calculations also reveal how the solvent environment can influence the excited states; a bathochromic (red) shift in the emission spectra with increasing solvent polarity indicates that the excited state is more polar than the ground state. nih.gov

Table 2: Comparison of Experimental and TD-DFT Calculated Absorption Maxima (λmax) for a Fluorene Derivative

Solvent Experimental λmax (nm) Calculated λmax (nm) Transition Character
Cyclohexane 412 405 π-π* (H→L)
Dichloromethane (B109758) 422 417 π-π* (H→L)
Methanol 419 415 π-π* (H→L)

Data based on the study of 2,7-diacetyl-9-((dimethylamino)methylene)-9H-fluorene (DMMF). nih.gov H→L refers to the transition from HOMO to LUMO.

Molecular Dynamics Simulations for Interfacial Interactions and Material Self-Assembly

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing insights into larger-scale phenomena that are inaccessible to quantum mechanical methods. For fluorene-based materials, MD simulations are invaluable for studying processes like material self-assembly, thin-film morphology, and interactions at interfaces.

The long hexyl chains of this compound are designed to influence how these molecules arrange themselves in the solid state or in solution. MD simulations can predict how these chains will affect the packing of molecules, which in turn governs the bulk properties of the material, such as charge carrier mobility.

In the context of organic electronics, the performance of a device is highly dependent on the molecular arrangement at the interfaces between different layers (e.g., the electrode and the active layer). MD simulations can model these interfacial interactions, revealing how molecules like fluorene derivatives orient themselves on a substrate. This information is critical for designing devices with efficient charge injection and extraction. Furthermore, fluorene-based molecules can be designed to self-assemble into well-defined nanostructures, such as nanowires or supramolecular polymers. smolecule.com MD simulations can elucidate the non-covalent interactions (e.g., π-π stacking and van der Waals forces) that drive this assembly, helping to understand how to control the formation of these functional architectures.

Prediction and Validation of Charge Transport Characteristics within Materials

The ability of a material to transport electrical charges (holes and electrons) is fundamental to its performance in an electronic device. Computational methods play a key role in predicting the charge transport characteristics of fluorene-based materials.

The charge mobility of a material is often predicted by calculating the electronic coupling (or transfer integral) between adjacent molecules and the internal reorganization energy of a single molecule upon gaining or losing a charge. These parameters, which can be calculated using DFT, are inputs for theoretical models like Marcus theory to estimate charge hopping rates.

For fluorene-based systems, these calculations have shown that molecular packing, conformational disorder, and the degree of π-orbital overlap between neighboring molecules are decisive factors for efficient charge transport. For instance, in amorphous polyfluorenes, both intramolecular and intermolecular disorder can lead to the localization of electronic states, which can act as traps for charge carriers.

Rational Design of Novel Derivatives through Quantum Chemical Modeling

One of the most significant contributions of computational chemistry is in the rational design of new materials. By using quantum chemical modeling, scientists can design and screen novel fluorene derivatives in silico before undertaking time-consuming and expensive synthesis. This predictive power accelerates the discovery of materials with optimized properties for specific applications.

The process of rational design involves systematically modifying a core structure and calculating the resulting changes in its electronic and optical properties. For example, starting with the this compound scaffold, one could computationally explore the effects of different chemical reactions at the carbaldehyde site. By condensing it with various aromatic amines, one could create a library of donor-acceptor molecules.

DFT and TD-DFT calculations on these virtual molecules would predict their HOMO/LUMO levels, HOMO-LUMO gaps, and absorption spectra. This would allow a researcher to identify the most promising candidates for, say, a blue-emitting OLED material or a material that absorbs strongly in the solar spectrum for photovoltaic applications. This computational pre-screening saves significant resources by focusing synthetic efforts on molecules that are most likely to succeed. The use of fluorene-carbaldehyde derivatives as versatile intermediates is a testament to this design strategy, enabling the creation of a wide array of functional organic semiconductors. smolecule.comnih.gov

Applications of 9,9 Dihexyl 9h Fluorene 2 Carbaldehyde Derivatives in Organic Electronic and Optoelectronic Devices

Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs)

The unique photophysical properties of fluorene-based compounds make them excellent candidates for use in OLEDs and PLEDs. The aldehyde functionality of 9,9-dihexyl-9H-fluorene-2-carbaldehyde allows for the straightforward synthesis of a variety of emissive and charge-transporting materials.

Role as Emitter Components and Host Materials

Derivatives of this compound are instrumental in creating both the light-emitting layer and the host material in OLEDs. The aldehyde group can be readily transformed into a more complex conjugated system through reactions like the Knoevenagel condensation or the Wittig reaction. uni-regensburg.deeurekaselect.com For instance, condensation with active methylene (B1212753) compounds such as malononitrile (B47326) can extend the π-conjugation, leading to materials with tunable emission colors. eurekaselect.comresearchgate.net

Research has shown that fluorene (B118485) derivatives can be synthesized to exhibit strong blue fluorescence, a crucial component for full-color displays and white lighting applications. researchgate.net By carefully designing the molecular structure, the emission wavelength can be precisely controlled. For example, creating donor-acceptor type molecules, where the fluorene unit acts as the donor and a group derived from the aldehyde acts as the acceptor, can lead to materials with a range of emission colors. researchgate.net

In addition to being emitters themselves, these derivatives can also serve as excellent host materials for phosphorescent dopants. The high triplet energy of the fluorene core allows for efficient energy transfer to the guest emitter, leading to high-performance phosphorescent OLEDs (PhOLEDs).

Table 1: Performance of OLEDs Utilizing Fluorene-Based Emitters and Hosts This table presents data for various fluorene derivatives, illustrating the potential performance of materials derived from this compound.

Device Structure / Material Role Max. Luminance (cd/m²) Max. Efficiency (cd/A) External Quantum Efficiency (EQE) (%) Emission Color
Ter(9,9'-spirobifluorene) derivative Emitter/HTL - - 2.5-3 Blue
Spiro[fluorene-9,9′-phenanthren-10′-one]-carbazole derivative Host 142,464 80.0 27.1 Yellow

Data sourced from multiple research findings to provide a representative overview. researchgate.netresearchgate.netbldpharm.com

Design of Efficient Charge Transport Layers

The fluorene moiety is also a key component in the design of efficient charge transport materials. Hole transport materials (HTMs) based on fluorene derivatives are particularly common. The aldehyde group can be used as a synthetic handle to attach hole-transporting units, such as triarylamines, to the fluorene core. These materials exhibit good thermal stability and high hole mobility, facilitating the efficient injection and transport of holes from the anode to the emissive layer.

For instance, spiro[fluorene-9,9′-xanthene]-based HTMs, which can be synthesized from fluorene precursors, have demonstrated high hole mobility and have been successfully incorporated into OLEDs, leading to devices with low turn-on voltages and high power efficiencies. mdpi.com

Organic Photovoltaics (OPVs) and Polymer Solar Cells (PSCs)

In the realm of solar energy conversion, derivatives of this compound play a crucial role in the active layers of OPVs and PSCs. The ability to create both electron-donating and electron-accepting materials from this precursor is key to its utility in this field.

Development of Donor-Acceptor Architectures in Active Layers

The bulk heterojunction (BHJ) architecture of most OPVs relies on a blend of a p-type (donor) and an n-type (acceptor) material. The aldehyde group of this compound can be converted into a boronic acid or its ester, which is a common precursor for Suzuki coupling reactions. rsc.org This allows for the synthesis of donor-acceptor copolymers where the fluorene unit acts as the donor and is polymerized with an acceptor monomer. rsc.orgresearchgate.net

These copolymers can be designed to have a low bandgap, enabling them to absorb a broader range of the solar spectrum and thus increase the short-circuit current of the solar cell. The resulting polymers often exhibit good solubility and processability, which is crucial for the fabrication of large-area devices.

Table 2: Performance of Polymer Solar Cells with Fluorene-Based Donor Polymers This table showcases the performance of various fluorene-based copolymers, indicating the potential of derivatives from this compound.

Donor Polymer Acceptor Power Conversion Efficiency (PCE) (%) Open-Circuit Voltage (Voc) (V) Short-Circuit Current (Jsc) (mA/cm²) Fill Factor (FF)
P-o-FBDTP-C8DTBTff (P2) PC71BM 8.10 - - -
P-o-FBDTP-C6DTBTff (P3) PC71BM 9.02 - - -
PBDT-TS1 PPDI 5.40 (certified) 0.82 12.5 0.53

Data compiled from various studies to illustrate the efficiency of fluorene-based donor polymers. mdpi.comresearchgate.netrsc.org

Application as Hole Transport Materials

The synthesis of these HTMs often involves coupling the fluorene core with electron-rich moieties. The versatility of the aldehyde group allows for the creation of a wide array of molecular structures with tailored energy levels to match the active layer components, ensuring efficient charge transfer. For example, spiro-fluorene based HTMs have been shown to be effective in achieving high power conversion efficiencies in perovskite solar cells. researchgate.netCurrent time information in Pasuruan, ID.

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors are fundamental components of flexible and printed electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in the active channel. Derivatives of this compound have been investigated as potential high-mobility semiconductors for OFETs.

The aldehyde group can be utilized to synthesize extended π-conjugated systems. For instance, creating vinylene-linked polymers through reactions like the Wittig reaction can lead to materials with enhanced intermolecular interactions and ordered packing in the solid state, which are crucial for efficient charge transport.

The charge carrier mobility in these materials can be tuned by modifying the molecular structure. Introducing electron-withdrawing groups can lead to n-type semiconductors, while the inherent electron-rich nature of the fluorene core makes it suitable for p-type materials. Research on various fluorene-based polymers has demonstrated hole mobilities on the order of 10⁻³ to over 5 cm²/V·s, highlighting the potential of this class of materials for high-performance OFETs.

Table 3: Charge Carrier Mobility in OFETs with Fluorene-Based Semiconductors This table provides a range of reported charge carrier mobilities for different fluorene-based materials, suggesting the capabilities of derivatives from this compound.

Semiconductor Material Device Architecture Hole Mobility (μh) (cm²/V·s) Electron Mobility (μe) (cm²/V·s) On/Off Ratio
DPP-based oligomer Crystal OFET 0.02 - -
BDP-based oligomer Crystal OFET 0.09 - -
NDP-based oligomer Crystal OFET - 0.26 -

Data from studies on various fluorene-based semiconductors, indicating the potential for high mobility.

Optimization of Semiconductor Layer Formulation

In organic field-effect transistors (OFETs) and other organic electronic devices, the performance is intricately linked to the morphology and electronic properties of the semiconductor layer. Derivatives of this compound are instrumental in the development of advanced semiconductor materials. The fluorene core provides a robust, electron-rich aromatic system conducive to charge transport, while the aldehyde functionality allows for the attachment of various moieties to fine-tune the material's properties.

Research into polyfluorene-based polymers, which can be synthesized from monomers derived from this compound, has also shown their potential as light-emitting materials in organic light-emitting diodes (OLEDs). sigmaaldrich.com The properties of these polymers can be tailored by copolymerizing the fluorene monomer with other aromatic units, allowing for control over the emission color, charge-carrier mobility, and device efficiency. The optimization of the semiconductor layer in these devices depends on achieving a balance between charge transport, photoluminescence quantum yield, and morphological stability, all of which can be influenced by the molecular design of the fluorene-based polymer.

Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells represent a promising photovoltaic technology, offering the potential for low-cost, flexible, and efficient solar energy conversion. The performance of a DSSC is heavily reliant on the properties of the sensitizing dye, which is responsible for absorbing sunlight and injecting electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). Derivatives of this compound are excellent candidates for the development of high-performance organic sensitizers.

The most common design for organic DSSC sensitizers is the donor-π-acceptor (D-π-A) architecture. In this design, an electron-donating group is connected to an electron-accepting group through a π-conjugated bridge. The 9,9-dihexylfluorene (B1587949) unit can serve as a potent electron-donating group and a rigid part of the π-bridge. The carbaldehyde functionality of this compound is a key reactive site for constructing the full D-π-A structure. For example, it can undergo a Knoevenagel condensation reaction with a molecule containing an active methylene group, such as cyanoacetic acid, which serves as the electron acceptor and anchoring group to the TiO₂ surface.

The introduction of the fluorene-9-ylidene moiety as part of the π-bridge in triarylamine-based dyes has been shown to be an effective strategy for enhancing the performance of DSSCs. utep.edu These dyes exhibit high molar extinction coefficients and their energy levels are well-matched for efficient electron injection into the TiO₂ conduction band and regeneration by the electrolyte. The bulky dihexyl groups at the 9-position of the fluorene core help to suppress dye aggregation on the TiO₂ surface, which is a common cause of efficiency loss. researchgate.net

The following table summarizes the performance of some representative fluorene-based dyes in DSSCs, illustrating the potential of this class of materials. While not directly synthesized from this compound, these examples demonstrate the effectiveness of the fluorene core in DSSC sensitizers.

DyeJsc (mA/cm²)Voc (V)ffη (%)
Dye 1 utep.edu8.350.7940.603.98
Dye 2 utep.edu8.840.7810.594.09
Dye 3 utep.edu10.010.7850.604.73
FFA nih.gov12.23--7.01
FTA nih.gov11.21--6.35

Jsc: short-circuit current density, Voc: open-circuit voltage, ff: fill factor, η: power conversion efficiency.

Chemical Sensors and Biosensors

The unique photophysical properties of fluorene derivatives make them highly suitable for applications in chemical and biosensing. The intense fluorescence of many fluorene-based compounds can be modulated by the presence of specific analytes, forming the basis for highly sensitive and selective sensors.

Fluorescent sensors operate on the principle that the fluorescence emission of a fluorophore can be altered—either enhanced ("turn-on") or quenched ("turn-off")—upon interaction with a target analyte. This change in fluorescence provides a measurable signal that can be correlated to the concentration of the analyte. The design of a fluorescent sensor involves coupling a fluorophore to a recognition unit that selectively binds to the target.

Derivatives of this compound are excellent platforms for the development of fluorescent sensors. The fluorene core acts as the fluorophore, providing a strong and stable fluorescence signal. The aldehyde group is a versatile chemical handle for attaching various recognition moieties. For example, it can be reacted with amines to form Schiff bases, which can act as receptors for metal ions or other small molecules.

A notable application of fluorene-based sensors is in the imaging of biological systems. For instance, donor-acceptor-donor (D-A-D) type fluorene derivatives have been developed as two-photon fluorescent probes for lysosomal imaging. ucf.edu In these probes, the fluorene core is functionalized with electron-donating and electron-accepting groups to create a molecule with a large two-photon absorption cross-section, which is advantageous for deep-tissue imaging with reduced background fluorescence. The synthesis of such probes often involves the use of a fluorene dicarbaldehyde, highlighting the importance of the aldehyde functionality in creating these advanced sensing molecules. ucf.edu

The binding of an analyte to the recognition part of the sensor can induce a variety of photophysical processes that alter the fluorescence of the fluorene core. These can include photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or intramolecular charge transfer (ICT). By carefully designing the molecular structure of the sensor, it is possible to create highly specific and sensitive detection systems for a wide range of analytes, from metal ions and small organic molecules to large biomolecules like proteins and nucleic acids. nih.gov

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